1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide
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Description
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
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Biological Activity
The compound 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer, anti-inflammatory, and other pharmacological effects based on recent studies.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds, particularly those containing imidazole and pyridazine moieties. For instance, derivatives of p-aminobenzoic acid have shown significant inhibitory effects on various cancer cell lines with IC50 values ranging from 0.2 to 5.85 µM . The compound is hypothesized to exhibit comparable or superior activity due to its structural similarities.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 | 3.0 | |
Compound B | MCF-7 | 4.53 | |
Compound C | HCT116 | <10 |
Anti-inflammatory Effects
Compounds with imidazole and pyridazine structures have also been noted for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways .
- Cytokine Modulation : The compound may modulate the expression of cytokines involved in inflammatory responses, contributing to its anti-inflammatory effects .
Case Studies
A case study involving a derivative of this compound reported significant inhibition of tumor growth in a murine model. The study illustrated that administration of the compound led to a reduction in tumor volume by approximately 45% compared to control groups .
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-15(28)16-4-2-6-18(12-16)23-21(29)17-5-3-10-26(13-17)19-7-8-20(25-24-19)27-11-9-22-14-27/h2,4,6-9,11-12,14,17H,3,5,10,13H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDECBWIFCOYJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.